Lipophilicity Advantage: LogP Shift Drives Membrane Permeability
The target compound exhibits a calculated LogP of 2.52 versus an estimated LogP of approximately 0.80 for phomazarin (CAS 10088-99-0), representing a +1.72 LogP unit increase driven by triple O-methylation and decarboxylation . This LogP shift places the compound within the optimal range for passive membrane permeability (LogP 1-4), whereas phomazarin's negative to neutral LogP range limits its passive diffusion across lipid bilayers [1]. The calculated topological polar surface area (PSA) of the target compound is 94.69 Ų, compared to an estimated >155 Ų for phomazarin (due to the carboxylic acid and three free hydroxyl groups), a reduction of >60 Ų that further supports superior membrane penetration potential [2]. These computational parameters are consistent with the compound's design as a more tractable, non-zwitterionic derivative for cell-based assays as noted in the Boger total synthesis study [1].
vs Phomazarin LogP ≈0.80, PSA >155 Ų
ΔLogP +1.72, ΔPSA −60 Ų
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.52 (calculated); PSA = 94.69 Ų |
| Comparator Or Baseline | Phomazarin (CAS 10088-99-0): estimated LogP ≈ 0.80; estimated PSA > 155 Ų (due to COOH and three OH groups) |
| Quantified Difference | ΔLogP ≈ +1.72; ΔPSA ≈ −60 Ų |
| Conditions | Computational prediction (fragment-based); PSA calculated from 2D structure |
Why This Matters
This lipophilicity differential is critical for researchers selecting a cell-permeable quinone probe; the target compound's LogP and PSA values predict substantially better passive membrane diffusion than the parent natural product, enabling intracellular target engagement studies that are impractical with phomazarin itself.
- [1] Boger, D. L.; Hong, J.; Hikota, M.; Ishida, M. Total Synthesis of Phomazarin. J. Am. Chem. Soc., 1999, 121, 2471-2477. (Notes that 3,4-O-dimethyl phomazarin methyl ester was used as a more manageable derivative due to insolubility and oxidative lability of phomazarin.) View Source
- [2] PhytoBank. Phomazarin (PHY0127093). Chemical formula C19H17NO8; contains carboxylic acid and three free OH groups contributing to high PSA. View Source
